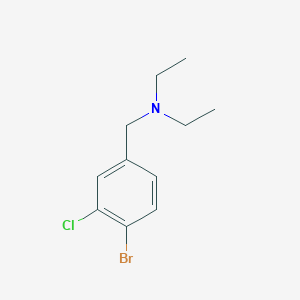
(2,6-Bromobenzyl)-diethylamine
Übersicht
Beschreibung
“(2,6-Bromobenzyl)-diethylamine” is likely a brominated derivative of benzyl-diethylamine . Brominated derivatives are commonly used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, bromobenzene, a related compound, is prepared by the action of bromine on benzene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring with bromine atoms substituted at the 2 and 6 positions, and a diethylamine group attached to the benzyl position .Chemical Reactions Analysis
Bromobenzene, a related compound, is used to introduce a phenyl group into other compounds. One method involves its conversion to the Grignard reagent, phenylmagnesium bromide .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound 4-Bromo-N-(diethylcarbamothioyl)benzamide was synthesized via a reaction involving 4-bromobenzoyl chloride and potassium thiocyanate, followed by condensation with diethylamine. This study highlights the molecule's structural features and resonance effects, indicating its potential utility in chemical synthesis and material science applications (Gün Binzet et al., 2009).
Antiproliferative Activity
- Research on 2,6-diamino-9-benzyl-9-deazapurine and related compounds, including benzylation reactions with diethylamine, demonstrated significant antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer research (M. Otmar et al., 2004).
Molecular Structure Studies
- N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine was synthesized, showcasing a rare example of condensation leading to a benzimidazole derivative. This research offers insights into the compound's molecular structure and potential biological screening applications (Monika Dziełak et al., 2018).
Polymer Science Applications
- A study on the functionalization of polymer‐supported pentaerythritol for the synthesis of ion-binding polymers described the immobilization of diethylamine onto the polymer and its ion-binding affinities. This research has implications for the development of novel materials with specific ion-binding capabilities (S. Alexandratos & Xiaoping Zhu, 2013).
Antioxidant Activity
- Research on bromophenols from the red algae Vertebrata lanosa showed potent antioxidant activity in cellular assays, indicating the potential of these compounds in developing antioxidant therapies or supplements (E. K. Olsen et al., 2013).
Wirkmechanismus
Target of Action
The primary target of (2,6-Bromobenzyl)-diethylamine is currently unknown. This compound is a derivative of bromobenzene , which is used to introduce a phenyl group into other compounds
Mode of Action
Bromobenzene, a related compound, is known to interact with its targets through electrophilic aromatic substitution
Biochemical Pathways
Bromobenzene, a related compound, is used in organic synthesis , suggesting that this compound might also interact with biochemical pathways involved in organic synthesis
Pharmacokinetics
Given the structural similarity to bromobenzene , it’s possible that this compound might have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to bromobenzene , it might have similar effects, but this is purely speculative and needs to be confirmed by experimental studies.
Eigenschaften
IUPAC Name |
N-[(2,6-dibromophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2N/c1-3-14(4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVHWQPIIWQKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259328 | |
| Record name | Benzenemethanamine, 2,6-dibromo-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-54-4 | |
| Record name | Benzenemethanamine, 2,6-dibromo-N,N-diethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2,6-dibromo-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-Methoxyphenyl)thio]benzaldehyde](/img/structure/B3238386.png)

![(R)-3-(2-((4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)pyrrolidin-1-yl)-3-oxopropanenitrile](/img/structure/B3238390.png)
![N-[(4Ar,6S,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3238395.png)
![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B3238400.png)
![4-[(2-Bromo-5-methylphenyl)methyl]-morpholine](/img/structure/B3238411.png)




